3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 489443-01-8
VCID: VC15599866
InChI: InChI=1S/C23H29N5O2S2/c1-5-16(4)28-22(30)18(32-23(28)31)14-17-20(26-12-10-25(6-2)11-13-26)24-19-15(3)8-7-9-27(19)21(17)29/h7-9,14,16H,5-6,10-13H2,1-4H3/b18-14-
SMILES:
Molecular Formula: C23H29N5O2S2
Molecular Weight: 471.6 g/mol

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 489443-01-8

Cat. No.: VC15599866

Molecular Formula: C23H29N5O2S2

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - 489443-01-8

Specification

CAS No. 489443-01-8
Molecular Formula C23H29N5O2S2
Molecular Weight 471.6 g/mol
IUPAC Name (5Z)-3-butan-2-yl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H29N5O2S2/c1-5-16(4)28-22(30)18(32-23(28)31)14-17-20(26-12-10-25(6-2)11-13-26)24-19-15(3)8-7-9-27(19)21(17)29/h7-9,14,16H,5-6,10-13H2,1-4H3/b18-14-
Standard InChI Key ITUXBLXIVPAVIP-JXAWBTAJSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Introduction

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines a thiazolidine ring with a pyridine moiety and an amine group. This structural diversity contributes to its potential biological activities and pharmacological properties. The compound belongs to the class of thiazolidinones and pyrimidinones, which are known for their diverse biological activities, including antibacterial and antifungal properties.

Synthesis Methods

The synthesis of this compound can be achieved through several organic chemistry techniques. These methods typically involve the formation of the thiazolidine ring followed by the introduction of the pyridine moiety through nucleophilic substitution or cyclization reactions. The use of protecting groups may be necessary to prevent unwanted side reactions during synthesis.

Biological Activities and Potential Applications

Preliminary studies indicate that this compound exhibits significant biological activities, which suggest potential therapeutic applications. The specific combination of thiazolidinone and pyrimidinone structures may enhance its therapeutic potential compared to other related compounds. Potential pharmacological effects include anti-inflammatory, antimicrobial, and anticancer activities, although further research is needed to elucidate the specific mechanisms of action and therapeutic potential.

Current Research Status

  • Biological Activity: Preliminary studies suggest diverse biological activities.

  • Mechanism of Action: Further investigations are necessary to clarify the mechanisms of action.

  • Therapeutic Potential: Potential applications in various therapeutic areas, pending further research.

Future Research Directions

  • Mechanism Elucidation: Detailed studies to understand how the compound interacts with biological targets.

  • Derivative Synthesis: Development of new derivatives to enhance biological activity or reduce side effects.

  • Clinical Trials: Potential progression to clinical trials if preclinical studies are promising.

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